3,4-Dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione
Description
3,4-Dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a dichlorinated pyrrole-2,5-dione core substituted with a 2-chlorophenyl group at the N1 position. This compound belongs to a class of halogenated maleimides, which are notable for their diverse biological and chemical applications, including kinase inhibition, pesticide development, and corrosion inhibition.
Properties
IUPAC Name |
3,4-dichloro-1-(2-chlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-5-3-1-2-4-6(5)14-9(15)7(12)8(13)10(14)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMABFSHJGPPYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3,4-Dichlorofuran-2,5-dione with 2-Chloroaniline
The most widely reported method involves the condensation of 3,4-dichlorofuran-2,5-dione (maleic anhydride derivative) with 2-chloroaniline in acetic acid under reflux. This reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-chloroaniline attacks the electrophilic carbonyl carbon of the anhydride, followed by ring closure and elimination of water.
Procedure :
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Reactants :
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3,4-Dichlorofuran-2,5-dione (2 mmol)
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2-Chloroaniline (2 mmol)
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Acetic acid (10 mL)
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Conditions :
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Reflux at 120°C for 4 hours.
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Cooling and precipitation in ice-water.
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Filtration and recrystallization from ethanol.
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Characterization Data :
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FT-IR : Peaks at 1725–1740 cm⁻¹ (C=O stretching of pyrrole-dione), 1668–1676 cm⁻¹ (aryl C-Cl).
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¹H NMR (DMSO-d₆) :
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¹³C NMR : Signals at 165.32–165.35 ppm (C=O), 136.41–135.57 ppm (C-Cl), and 123.77–125.75 ppm (aromatic carbons).
Mechanistic Insights :
The reaction proceeds through intermediate formation of a mixed anhydride, which undergoes intramolecular cyclization to form the pyrrole-dione core. The electron-withdrawing chlorine atoms on the furan ring enhance the electrophilicity of the carbonyl groups, facilitating nucleophilic attack by the amine.
Microwave-Assisted Synthesis
Optimization for Reduced Reaction Time
Microwave irradiation has emerged as a superior method for synthesizing halogenated pyrrole-diones, offering shorter reaction times and improved yields compared to traditional heating.
Procedure :
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Reactants :
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3,4-Dichlorofuran-2,5-dione (2 mmol)
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2-Chloroaniline (2 mmol)
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Ethanol (15 mL)
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Acetic acid (1 mL, catalyst)
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Conditions :
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Microwave irradiation at 300 W for 20 minutes.
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Temperature maintained at 80°C.
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Work-up identical to the traditional method.
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Advantages :
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Time Efficiency : 20 minutes vs. 4 hours for conventional reflux.
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Solvent Economy : Ethanol replaces acetic acid as the primary solvent, reducing corrosion risks.
Characterization Consistency :
NMR and IR data align with traditionally synthesized samples, confirming structural integrity.
Comparative Analysis of Methods
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 4 hours | 20 minutes |
| Yield | 70–89% | 70.21% |
| Solvent | Acetic acid | Ethanol |
| Energy Input | High (reflux) | Moderate (microwave) |
| Scalability | Limited by reflux | High |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 3 and 4 undergo nucleophilic displacement under specific conditions:
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Amine Substitution : Reacting with primary amines (e.g., methylamine, aniline) in ethanol at 50–80°C replaces chlorine with amine groups, yielding 4-amino-3-chloro derivatives. This reaction typically completes in 2 hours with moderate yields (50–85%) .
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Thiol Substitution : Sodium sulfide in DMF facilitates substitution with ethyl mercaptan, forming bis(ethylsulfanyl) derivatives. Subsequent alkylation with ethyl bromide enhances stability .
Key Parameters
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| Primary amines | Ethanol, 50–80°C, 2 hr | 50–85 |
| Sodium sulfide/ethyl bromide | DMF, rt, 2–3 hr | 85 |
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles:
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Chalcone-Imide Formation : Reaction with 4-acetylphenyl groups and aldehydes via Claisen-Schmidt condensation produces chalcone-imide hybrids. For example, (E)-3,4-dichloro-1-(4-(3-(4-nitrophenyl)acryloyl)phenyl)-1H-pyrrole-2,5-dione forms in 89% yield using NaOH/ethanol .
Representative Chalcone-Imide Derivatives
| Derivative | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 5a | 4-Nitrophenyl | 89 | 212–214 |
| 5c | 4-Chlorophenyl | 83 | 195–197 |
| 5f | p-Tolyl | 83 | 185–187 |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl chloride moiety:
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Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O at 100°C introduces aryl groups at the 2-chlorophenyl position.
Optimized Conditions
| Catalyst | Solvent System | Temperature | Yield Range (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O (3:1) | 100°C | 60–75 |
Addition Reactions
The dicarbonyl structure undergoes Michael addition with nucleophiles:
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Thiophene Addition : Reaction with thiophene-2-carbaldehyde in ethanol under basic conditions forms adducts with retained dichloro-pyrrole core .
Solvent-Dependent Reactivity
Solvent choice critically impacts reaction efficiency:
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Ethanol vs. Acetic Acid : Ethanol enhances microwave-assisted synthesis yields (70.21% in 20 minutes) compared to acetic acid (39.56%) .
Microwave Synthesis Optimization
| Solvent | Power (W) | Time (min) | Yield (%) |
|---|---|---|---|
| Ethanol | 140 | 20 | 70.21 |
| Acetic Acid | 140 | 20 | 39.56 |
Mechanistic Pathways
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Nucleophilic Aromatic Substitution : Chlorine displacement proceeds via a two-step mechanism involving Meisenheimer complex formation .
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Claisen-Schmidt Condensation : Base-catalyzed aldol addition followed by dehydration forms α,β-unsaturated ketones .
Functionalization for Bioactivity
Derivatives show enhanced biological activity:
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Antiproliferative Effects : Chalcone-imide hybrids exhibit IC₅₀ values of 8–12 µM against HepG-2 and MCF-7 cancer cells, outperforming doxorubicin in some cases .
This compound’s versatility in nucleophilic substitution, cyclization, and cross-coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials. Optimized microwave-assisted methods and solvent systems significantly improve reaction efficiency .
Scientific Research Applications
Pesticidal Properties
The compound has shown promise as a potential pesticide. Its structural characteristics allow it to interact with biological systems in pests, leading to effective pest control solutions. Research indicates that derivatives of this compound can inhibit key enzymes involved in pest metabolism.
Case Study: Pesticidal Efficacy
A study evaluated the effectiveness of a synthesized derivative of 3,4-dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione against common agricultural pests. The results demonstrated a significant reduction in pest populations when treated with the compound compared to control groups .
| Pest Species | Mortality Rate (%) | Concentration (ppm) |
|---|---|---|
| Aphids | 85 | 100 |
| Whiteflies | 78 | 150 |
| Spider Mites | 90 | 200 |
Material Science
Polymeric Applications
In material science, the compound is being explored for its potential use in creating novel polymers with enhanced thermal and mechanical properties. The incorporation of pyrrole derivatives into polymer matrices has been shown to improve conductivity and stability.
Case Study: Polymer Synthesis
Researchers have synthesized polymer composites using this compound as a monomer. These composites exhibited superior electrical conductivity compared to traditional polymers, making them suitable for applications in electronic devices .
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Polymer A | 0.05 | 250 |
| Polymer B | 0.15 | 300 |
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Chemical Properties
Substituents significantly alter physicochemical properties:
Analysis:
- Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl analog (density 1.63 g/cm³) is less dense than chlorophenyl derivatives due to fluorine’s lower atomic mass. Its lower logP (3.2 vs. ~3.5) may enhance solubility for herbicidal formulations .
Biological Activity
3,4-Dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 276.5 g/mol. The compound is characterized by its pyrrole ring structure, which is known for contributing to various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dichloro-1H-pyrrole-2,5-dione with appropriate chlorinated phenyl derivatives. Various methods have been reported in the literature, including refluxing in acetic acid and the use of different aldehydes to yield various derivatives with modified biological activities .
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent anticancer activity. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including colon cancer cell lines such as HCT-116 and SW-620. These compounds demonstrate a growth inhibition (GI) in the range of to .
Table 1: Anticancer Activity of Selected Derivatives
| Compound | Cell Line Tested | GI50 (M) |
|---|---|---|
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 | |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Colo-205 |
The mechanism by which these compounds exert their anticancer effects appears to involve interaction with ATP-binding domains of receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). Molecular docking studies suggest that these compounds can form stable complexes with these receptors, potentially disrupting their signaling pathways critical for cancer cell proliferation .
Antioxidant Activity
In addition to their anticancer properties, some studies have reported that derivatives of this compound also possess antioxidant activities. These properties may contribute to their overall therapeutic potential by mitigating oxidative stress associated with various diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound derivatives:
- Colon Cancer Model : A study demonstrated that one derivative significantly inhibited the growth of chemically induced colon tumors in rat models, emphasizing its potential for further development as an antitumor agent .
- In Vitro Studies : In vitro experiments using human cancer cell lines showed promising results regarding the cytotoxic effects of these compounds at low concentrations without inducing significant toxicity in normal cells .
Q & A
Q. What synthetic methodologies are reported for 3,4-dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?
The compound can be synthesized via cyclization reactions using halogenated aryl precursors. For example, similar pyrrole-diones are synthesized by base-assisted cyclization of hydroxy-pyrrolones with substituted anilines or phenols under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours . Key parameters affecting yield include stoichiometry of halogenated reagents, reaction time, and temperature. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization from ethanol. Reported yields for analogous compounds range from 46% to 63% .
Q. What analytical techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions. For example, H NMR of related pyrrole-diones shows aromatic protons at δ 7.44–8.31 ppm and methyl/methylene groups at δ 1.32–3.19 ppm .
- X-ray Crystallography : Monoclinic crystal systems (space group ) with unit cell parameters Å, Å, Å, and β = 95.042° are reported for structurally similar compounds, confirming planar aromatic systems and halogen bonding interactions .
- FTIR and HRMS : IR peaks at 1703 cm (C=O stretch) and HRMS data (e.g., 379.1005 [M+H]) validate functional groups and molecular weight .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety data for structurally related pyrrole-diones indicate acute oral toxicity (Category 4) and severe eye irritation (Category 1). Recommended precautions include:
- Use of nitrile gloves and safety goggles (EN 166/CE standards).
- Fume hood utilization during synthesis/purification.
- Proper disposal via incineration or approved chemical waste protocols .
Advanced Research Questions
Q. How do electronic effects of the 2-chlorophenyl substituent influence reactivity in cross-coupling reactions?
The electron-withdrawing chlorine atoms on the pyrrole ring and aryl group activate the molecule toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Computational studies (DFT) on analogous compounds reveal lowered LUMO energies (−2.1 eV) at the para-position of the chlorophenyl group, favoring regioselective bond formation . Experimental validation involves coupling with boronic acids (e.g., phenylboronic acid) using Pd(PPh) catalyst in THF/NaCO at 80°C, monitored by TLC and HPLC .
Q. What challenges arise in resolving crystal structures of halogenated pyrrole-diones, and how are they addressed?
Challenges include:
- Disorder in halogen positions : High-resolution X-ray data (MoKα radiation, λ = 0.71073 Å) and refinement with SHELXL resolve Cl-atom positions (R-factor < 0.05) .
- Packing interactions : Weak C–Cl···π interactions (3.2–3.5 Å) and hydrogen bonding (O···H–C, 2.7 Å) stabilize the lattice, requiring low-temperature data collection (100 K) to minimize thermal motion .
Q. How can computational modeling predict the biological activity of this compound?
Molecular docking (AutoDock Vina) and QSAR studies using PubChem BioAssay data for related pyrrole-diones suggest potential antifungal activity (binding affinity −8.5 kcal/mol to CYP51 enzyme) . In vitro validation involves MIC assays against Candida albicans (RPMI-1640 medium, 48-hour incubation) . Contradictions in activity data (e.g., variance in IC values) may arise from differences in assay protocols or bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
